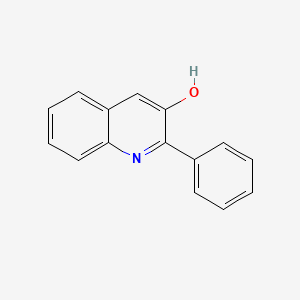

2-Phenylquinolin-3-ol

CAS No.: 5855-50-5

Cat. No.: VC14441561

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5855-50-5 |

|---|---|

| Molecular Formula | C15H11NO |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 2-phenylquinolin-3-ol |

| Standard InChI | InChI=1S/C15H11NO/c17-14-10-12-8-4-5-9-13(12)16-15(14)11-6-2-1-3-7-11/h1-10,17H |

| Standard InChI Key | RCZOGESGQUHUFE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula (C₁₅H₁₁NO) corresponds to a planar quinoline system fused with a benzene ring. Key structural features include:

-

SMILES:

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2O, indicating a phenyl group at C-2 and a hydroxyl group at C-3 . -

InChIKey:

RCZOGESGQUHUFE-UHFFFAOYSA-N, which encodes stereochemical and connectivity details .

The 2D structure reveals conjugation across the quinoline system, enhancing stability and enabling π-π interactions with biological targets .

Physicochemical Characteristics

Experimental and predicted data highlight the following properties:

| Property | Value | Adduct |

|---|---|---|

| Predicted Collision Cross Section | 148.4 Ų | [M+H]+ |

| 165.8 Ų | [M+Na]+ | |

| 158.5 Ų | [M+NH4]+ | |

| Molecular Weight | 221.25 g/mol | - |

| Boiling Point | 385.3°C at 760 mmHg | - |

The compound’s low solubility in aqueous media and high thermal stability (boiling point > 385°C) suggest suitability for high-temperature synthetic applications .

Synthesis and Chemical Reactions

Synthetic Routes

2-Phenylquinolin-3-ol is synthesized via cyclization and functionalization strategies:

-

ZnCl₂-Mediated Cyclization: Refluxing (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one with ZnCl₂ in acetonitrile yields 2-phenyl-2,3-dihydroquinolin-4(1H)-one, a precursor that can be oxidized to the target compound .

-

Post-Synthetic Modifications: Bromination at C-4 using PBr₃ in DMF introduces functional handles for further derivatization .

Reaction Optimization

Key parameters for high yields (>70%) include:

-

Temperature: 100°C for 24 hours.

-

Catalyst: ZnCl₂ (2 equivalents).

-

Solvent: Acetonitrile, which stabilizes intermediates via polar interactions .

Pharmacological Applications

Antiviral Activity

2-Phenylquinolin-3-ol derivatives exhibit potent activity against multiple coronaviruses:

| Virus | EC₅₀ (μM) | SI (Selectivity Index) |

|---|---|---|

| SARS-CoV-2 | 6.0 | 3.0 |

| HCoV-229E | 0.2–9.4 | >100 |

| HCoV-OC43 | 2.6–13 | >100 |

Notably, analogues with 6,7-dimethoxytetrahydroisoquinoline substitutions at C-4 show enhanced potency, likely due to improved target binding .

Mechanism of Action

Viral Helicase Inhibition

The compound disrupts SARS-CoV-2 replication by inhibiting nsp13 helicase, an enzyme essential for viral RNA unwinding:

-

Binding Mode: Molecular docking suggests interactions with helicase’s ATP-binding pocket, blocking conformational changes required for RNA processing .

Autophagy Modulation

At concentrations >30 μM, select derivatives (e.g., 9j) inhibit autophagy in VeroE cells, potentially synergizing with antiviral effects by impairing viral hijacking of host machinery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume